![molecular formula C11H13NO2S2 B1305556 2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 342608-39-3](/img/structure/B1305556.png)
2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
The compound "2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid" is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular derivative is characterized by the presence of a methylsulfanyl group attached to the phenyl ring and a carboxylic acid functionality on the thiazolidine ring. Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazolidine derivatives can be achieved through various methods. For instance, 2-phenyl-2-thiazoline and its derivatives, including carboxylic acid forms, can be synthesized by treating compounds with cysteamine, cysteine, and penicillamine . Another approach involves the reaction of 4-chloroacetyl diphenyl sulfide with thiourea to obtain 2-amino-4-(4'-phenylsulfanyl-phenyl)-thiazole, which can further react with active methylene derivatives to yield various substituted thiazolo-pyrimidines . Additionally, the synthesis of related compounds with antihypertensive properties, such as (2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids, has been developed based on the natural amino acid L-cysteine .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, which can influence the biological activity of these compounds. The stereochemistry of Schiff's bases derived from thiazolidine derivatives has been studied using computational methods, indicating the impact of substituents on the molecular conformation . The structure of thiazolidine-4-one carboxylic acid derivatives has been characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the identity and purity of these compounds .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions to form a wide range of products. For example, reactions with carbon disulfide and ethyl iodide can lead to the formation of dithiocarboimidic acid derivatives . Schiff's bases can be treated with phenylisothiocyanate to yield thiazolo-s-triazines . Furthermore, the reactivity of thiazolidine derivatives with different aldehydes has been explored to synthesize benzylidene-thiazolidine-4-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of a carboxylic acid group can confer acidity and increase solubility in polar solvents. The introduction of a methylsulfanyl group can affect the lipophilicity of the compound, which is an important factor in drug design. The antimicrobial activity of some thiazolidine derivatives has been evaluated, demonstrating their potential as therapeutic agents . The hypoglycemic and hypolipidemic activities of thiazolidine derivatives with specific substituents have also been assessed, showing promising results in animal models .
properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHKPNOQDQQTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
342608-39-3 |
Source
|
Record name | 2-[4-(Methylthio)phenyl]-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342608-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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